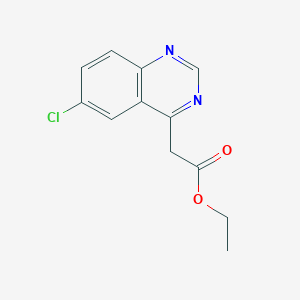
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester is an organic compound that features a piperazine ring substituted with a 2-bromo-2-methylpropionyl group and a benzyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of 2-Bromo-2-methylpropionyl chloride: This is achieved by reacting 2-bromo-2-methylpropionic acid with thionyl chloride under reflux conditions.
Acylation of Piperazine: The 2-bromo-2-methylpropionyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 4-(2-Bromo-2-methylpropionyl)-piperazine.
Esterification: Finally, the piperazine derivative is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Ester Hydrolysis: The major product is 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-methylpropionic acid benzyl ester
- 4-(2-Bromo-2-methylpropionyl)-piperazine
- 2-Bromo-2-methylpropionyl chloride
Uniqueness
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester is unique due to the combination of its piperazine ring, bromine atom, and benzyl ester group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C16H21BrN2O3 |
|---|---|
Molekulargewicht |
369.25 g/mol |
IUPAC-Name |
benzyl 4-(2-bromo-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,17)14(20)18-8-10-19(11-9-18)15(21)22-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI-Schlüssel |
ZRAHGNDMYIKWPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13724410.png)


![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)

![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)


